molecular formula C22H31F3 B182408 5-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-1,2,3-trifluorobenzene CAS No. 137529-57-8

5-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-1,2,3-trifluorobenzene

Cat. No.: B182408
CAS No.: 137529-57-8
M. Wt: 352.5 g/mol
InChI Key: SOLQDJUTBJEPAR-UHFFFAOYSA-N
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Description

5-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-1,2,3-trifluorobenzene is a complex organic compound characterized by its unique structure, which includes multiple cyclohexyl groups and trifluorobenzene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-1,2,3-trifluorobenzene typically involves multiple steps, starting with the preparation of the cyclohexyl intermediates. The key steps include:

    Preparation of trans-4-Ethylcyclohexyl intermediates: This involves the hydrogenation of ethylbenzene to form trans-4-ethylcyclohexane.

    Formation of the cyclohexyl-ethyl linkage: The trans-4-ethylcyclohexane is then reacted with an appropriate alkylating agent to introduce the ethyl linkage.

    Introduction of the trifluorobenzene moiety: The final step involves the coupling of the cyclohexyl-ethyl intermediate with 1,2,3-trifluorobenzene under conditions that promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure hydrogenation reactors for the initial hydrogenation step and specialized catalysts to facilitate the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

5-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-1,2,3-trifluorobenzene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the cyclohexyl rings or the trifluorobenzene moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the benzene ring or the cyclohexyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the benzene ring or cyclohexyl groups.

Scientific Research Applications

5-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-1,2,3-trifluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-1,2,3-trifluorobenzene exerts its effects depends on its specific application. In the context of liquid crystal materials, its molecular structure allows it to align in specific orientations under the influence of an electric field, which is crucial for the functioning of liquid crystal displays. The molecular targets and pathways involved in its biological activity would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-1,2,3-trifluorobenzene is unique due to its specific combination of cyclohexyl and trifluorobenzene moieties. This unique structure imparts distinct physical and chemical properties, making it particularly suitable for applications in liquid crystal technology and other advanced materials.

Properties

IUPAC Name

5-[4-[2-(4-ethylcyclohexyl)ethyl]cyclohexyl]-1,2,3-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31F3/c1-2-15-3-5-16(6-4-15)7-8-17-9-11-18(12-10-17)19-13-20(23)22(25)21(24)14-19/h13-18H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLQDJUTBJEPAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)CCC2CCC(CC2)C3=CC(=C(C(=C3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20600283
Record name 5-{4-[2-(4-Ethylcyclohexyl)ethyl]cyclohexyl}-1,2,3-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20600283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137529-57-8
Record name 5-{4-[2-(4-Ethylcyclohexyl)ethyl]cyclohexyl}-1,2,3-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20600283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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